molecular formula C23H30N4O2 B2466119 N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide CAS No. 1903850-12-3

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide

Cat. No.: B2466119
CAS No.: 1903850-12-3
M. Wt: 394.519
InChI Key: DXOGJBLCKAKROZ-UHFFFAOYSA-N
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Description

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine ring, a privileged scaffold frequently found in biologically active molecules that interact with the central nervous system . Piperidine-containing compounds are extensively investigated for their potential to interact with a variety of therapeutic targets. Research on analogous structures has shown that such compounds can exhibit a range of potent pharmacological activities. For instance, certain N-substituted piperidinyl propanamides are known to be extremely potent analgesics , while other piperidine derivatives have been explored as potential anti-inflammatory agents by modulating the production of inflammatory mediators like NO and TNF-α . Furthermore, structural motifs combining piperidine with other heterocyclic systems are actively studied in the development of multi-targeting ligands for complex neurodegenerative diseases, such as through histamine H3 receptor antagonism combined with cholinesterase inhibition . The specific structure of this compound, which features a tetrahydroquinazoline group linked to a phenoxypropanamide via a piperidine core, suggests it is a sophisticated research chemical suitable for advanced screening and discovery programs. It is intended for use in vitro assays to elucidate novel signaling pathways, for structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a reference standard in analytical chemistry. This product is provided for Research Use Only and is not intended for any diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16(29-19-8-4-3-5-9-19)23(28)26-18-12-14-27(15-13-18)22-20-10-6-7-11-21(20)24-17(2)25-22/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOGJBLCKAKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxypropanamide moiety is attached using standard amide coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and piperidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The target compound shares structural similarities with several piperidine-based propanamide derivatives. Key differences lie in the heterocyclic systems and substituents:

Compound A :
  • Name : 4-Methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • Molecular Formula : C23H28N6OS
  • Key Features: Incorporates a thiazole-pyrrole substituent instead of phenoxypropanamide. Higher molecular weight (436.6 g/mol) due to the thiazole and pyrrole groups. Likely reduced solubility compared to the target compound due to increased hydrophobicity .
Compound B :
  • Name : (S)-N-(1-((5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide
  • Molecular Formula : C26H32N2O2 (estimated)
  • Key Features :
    • Replaces tetrahydroquinazoline with a tetrahydronaphthalene scaffold.
    • Contains a hydroxyl group on the naphthalene ring, which may enhance hydrogen bonding but reduce metabolic stability compared to the methyl group in the target compound .
Compound C :
  • Name : N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • Molecular Formula : C22H27FN2O
  • Key Features: Features a fluorophenyl group and phenylethyl substituent. Fluorine substitution likely improves membrane permeability and metabolic stability compared to non-halogenated analogs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 380.5 ~3.1 1 4
Compound A 436.6 ~4.2 1 5
Compound B ~404.5 ~3.8 2 3
Compound C 354.5 ~3.5 1 3

*LogP values estimated using fragment-based methods.

Key Observations:
  • The target compound’s phenoxypropanamide group balances moderate hydrophobicity (LogP ~3.1) with hydrogen-bonding capacity (4 acceptors), suggesting favorable solubility and membrane penetration.
  • Compound A’s higher LogP (~4.2) may limit aqueous solubility, while its thiazole-pyrrole moiety could confer unique electronic interactions.
  • Compound C’s fluorophenyl group enhances lipophilicity and metabolic stability, though its phenylethyl chain may increase off-target interactions.

Biological Activity

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide is a synthetic compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • Tetrahydroquinazoline moiety : Known for its interaction with various biological targets.
  • Piperidine ring : Contributes to the compound's ability to act as a ligand for receptors.
  • Phenoxypropanamide group : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is C20H26N2O2C_{20}H_{26}N_{2}O_{2}, with a molecular weight of approximately 342.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase. This inhibition can disrupt metabolic pathways crucial for cell proliferation.
  • Receptor Binding : The piperidine component allows for effective binding to various receptors, potentially modulating neurotransmitter activity.

Biological Activity Overview

The biological activities of this compound have been assessed through various studies focusing on its efficacy against different disease models:

Antiviral Activity

In vitro studies have demonstrated that the compound exhibits antiviral properties against HIV strains. The structure–activity relationship (SAR) indicates that modifications to the phenoxy and piperidine moieties can enhance antiviral potency. For instance, derivatives with increased hydrophobicity showed improved cell membrane penetration and antiviral efficacy.

Antitumor Activity

Research has indicated that the compound may possess antitumor effects. It has been tested against human cancer cell lines, revealing significant cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • HIV Resistance Studies : A study evaluated the effectiveness of this compound against drug-resistant HIV strains. Results showed that certain analogs maintained efficacy against resistant variants, suggesting potential for use in treatment regimens resistant to standard therapies .
  • Cancer Cell Line Testing : In another study involving various human cancer cell lines (e.g., breast and lung cancer), the compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity. Mechanistic studies revealed activation of apoptotic pathways through caspase activation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameAntiviral ActivityAntitumor ActivityKey Features
Compound AModerateHighSimple piperidine structure
Compound BLowModerateLacks tetrahydroquinazoline
N-[1-(2-methyl... High High Complex multi-ring structure

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